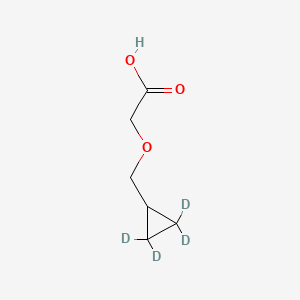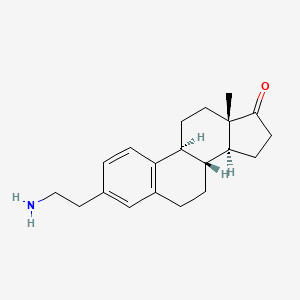![molecular formula C14H21NO2 B585232 Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate CAS No. 1346597-98-5](/img/structure/B585232.png)
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate (hereafter referred to as “ethyl pentadeuterioacetate”) is a synthetic compound with a variety of applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and is commonly used in organic synthesis and as a reagent in biochemistry and pharmacology. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism Of Action
The mechanism of action of ethyl pentadeuterioacetate is not fully understood. However, it is believed that it acts as a substrate for enzymes involved in the synthesis of other compounds. It is also believed that it can bind to proteins and other molecules, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl pentadeuterioacetate are not fully understood. However, it has been shown to affect the activity of enzymes involved in the synthesis of other compounds. It has also been shown to affect the structure and function of proteins. In addition, it has been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl pentadeuterioacetate in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. For example, it can be toxic if ingested, and it can interfere with the activity of enzymes.
Future Directions
In the future, ethyl pentadeuterioacetate could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to synthesize other compounds. In addition, it could be used to study enzyme-catalyzed reactions, and to study the effects of environmental factors on biochemical and physiological processes. Finally, it could be used to develop new drugs and treatments.
Synthesis Methods
Ethyl pentadeuterioacetate can be synthesized from phenylalanine in a three-step reaction. The first step involves the conversion of phenylalanine to 2-phenylacetyl chloride. This is accomplished by reacting phenylalanine with thionyl chloride in the presence of a base, such as pyridine. The second step involves the conversion of 2-phenylacetyl chloride to ethyl 2-phenylacetate. This is accomplished by reacting 2-phenylacetyl chloride with sodium ethoxide in the presence of a base, such as pyridine. The final step involves the conversion of ethyl 2-phenylacetate to ethyl pentadeuterioacetate. This is accomplished by reacting ethyl 2-phenylacetate with sodium pentadeuterioacetate in the presence of a base, such as pyridine.
Scientific Research Applications
Ethyl pentadeuterioacetate has a variety of applications in scientific research. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. In addition, ethyl pentadeuterioacetate has been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHMSKPCSEMRE-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(C1=CC=CC=C1)C(=O)OCC)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


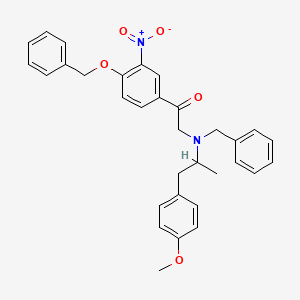
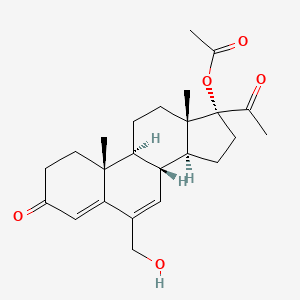



![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
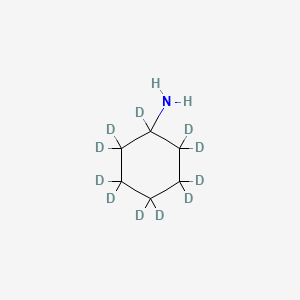
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
